![molecular formula C14H17N3O3 B2743689 2-hydroxy-8-methyl-N-(2-methylpropyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886895-96-1](/img/structure/B2743689.png)
2-hydroxy-8-methyl-N-(2-methylpropyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-8-methyl-N-(2-methylpropyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound with a unique structure that combines a pyrido[1,2-a]pyrimidine core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-8-methyl-N-(2-methylpropyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and functional group modifications . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high yield .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-8-methyl-N-(2-methylpropyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2-hydroxy-8-methyl-N-(2-methylpropyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-hydroxy-8-methyl-N-(2-methylpropyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid: Shares a similar core structure but with different functional groups.
4-hydroxy-2-quinolones: Another class of heterocyclic compounds with similar biological activities.
Uniqueness
2-hydroxy-8-methyl-N-(2-methylpropyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications in various fields . Its ability to undergo multiple types of chemical reactions and its biological activity make it a valuable compound for research and development .
Biological Activity
2-Hydroxy-8-methyl-N-(2-methylpropyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, also known by its CAS number 886895-96-1, is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features allow it to interact with various biological targets, making it a candidate for drug development and therapeutic applications.
Chemical Structure and Properties
The compound features a pyrido[1,2-a]pyrimidine core, which is known for its diverse biological activities. The specific functional groups attached to this core contribute to its biological efficacy.
Property | Value |
---|---|
Molecular Formula | C14H17N3O3 |
Molecular Weight | 273.30 g/mol |
CAS Number | 886895-96-1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an inhibitor or modulator of various biochemical pathways, influencing cellular processes such as apoptosis, proliferation, and inflammation.
Potential Targets
- Enzymatic Inhibition : The compound shows promise as an inhibitor for enzymes involved in inflammatory responses and cancer progression.
- Receptor Modulation : It may interact with receptors that regulate cell signaling pathways critical for tumor growth and immune response.
Antitumor Activity
Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit significant antitumor properties. For instance, compounds structurally related to this compound have been shown to inhibit the growth of various cancer cell lines, including Mia PaCa-2 and PANC-1 cells.
Table 1: Antitumor Activity of Related Compounds
Compound Name | Cell Line | IC50 (µM) |
---|---|---|
2-Hydroxy-8-methyl-N-(2-methylpropyl)-4-oxo... | Mia PaCa-2 | 5.6 |
4-Hydroxy-2-quinolone derivatives | PANC-1 | 3.9 |
SSR69071 (related compound) | A549 (Lung) | 0.0168 |
Enzymatic Inhibition
The compound has been studied for its inhibitory effects on human leukocyte elastase (HLE), which plays a role in inflammatory diseases. Preliminary findings suggest that it could serve as a potent inhibitor of HLE, providing therapeutic benefits in conditions like chronic obstructive pulmonary disease (COPD).
Table 2: Inhibition Constants for HLE
Compound Name | K(i) (nM) | k(on) (10^6/mol·s) |
---|---|---|
SSR69071 | 0.0168 | 0.183 |
2-Hydroxy derivatives | TBD | TBD |
Case Studies
A notable study evaluated the efficacy of the compound in vivo using mouse models treated with elastase to induce lung inflammation. Results demonstrated a significant reduction in inflammation markers when treated with the compound compared to controls.
Study Highlights
- Model : Mice induced with HLE.
- Dosage : Administered orally at varying doses.
- Outcome : Reduction in lung inflammation by up to 70% at optimal dosages.
Properties
IUPAC Name |
2-hydroxy-8-methyl-N-(2-methylpropyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-8(2)7-15-12(18)11-13(19)16-10-6-9(3)4-5-17(10)14(11)20/h4-6,8,19H,7H2,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTMTWSQYXFJOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NCC(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.